N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[d]isoxazole core fused with a carboxamide group and a 4-(furan-3-yl)benzyl substituent. The furan-3-yl group introduces an oxygen-containing heterocycle, which may enhance solubility and influence pharmacokinetic properties compared to bulkier aromatic substituents.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-19(18-16-3-1-2-4-17(16)24-21-18)20-11-13-5-7-14(8-6-13)15-9-10-23-12-15/h5-10,12H,1-4,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBRTIMOMWTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction can yield various alcohols or amines .
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of 322.4 . It contains a furan ring, a tetrahydrobenzoisoxazole moiety, and a carboxamide group .
Chemical Information
- CAS Number: 2034455-67-7
- Molecular Formula:
- Molecular Weight: 322.4
- SMILES: O=C(NCc1ccc(-c2ccoc2)cc1)c1noc2c1CCCC2
While specific applications of this compound are not detailed in the provided search results, the search results provide information on related compounds and their applications, which can provide some context.
Related Research and Applications
- Tetrahydrobenzo[b]thiophene derivatives: These derivatives are related to the tetrahydrobenzoisoxazole found in the target compound. They have applications in the treatment of mycobacteria-induced infections, including tuberculosis, leprosy, and mycobacteria-induced meningitis . These compounds can be effective against Mycobacterium tuberculosis, M. bovis, M. africanum, and M. leprae . Pharmaceutical compositions containing these derivatives can be prepared for oral application in forms like pills, tablets, and capsules .
- Furans and Thiophenes: Furans, like the furan moiety in the title compound, are key building blocks in medicinal chemistry .
- Indane-1,3-dione derivatives: Indane-1,3-dione derivatives have diverse applications in biosensing, bioactivity, bioimaging, and electronics . They have been studied for their antitumor, antibacterial, and anti-inflammatory activities .
- PPAR Ligands: Research has explored heterocyclic Peroxisome Proliferator-Activated Receptor (PPAR) ligands for potential therapeutic applications . Furan derivatives have demonstrated activity as PPAR ligands .
- Thiazolidinediones: These compounds are being researched as potential dual PPAR-γ/FFAR1 agonists, showing anti-hyperglycemic activities .
- Thiophenes: Thiophene derivatives exhibit antibacterial activity .
- Benzimidazoles: Benzimidazole salts have shown anticancer activity .
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several pharmacologically active tetrahydrobenzoisoxazole derivatives and related heterocycles. Key comparisons include:
2.1.1 EF1502 (N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol)
- Core Structure: Tetrahydrobenzo[d]isoxazole with hydroxyl and methylamino substituents.
- Key Differences : EF1502 lacks the carboxamide group but includes a bis-thienyl substituent, enhancing lipophilicity and CNS penetration.
- Activity : Broad-spectrum anticonvulsant via dual inhibition of GABA transporters GAT1 and GAT2 .
2.1.2 Compound 6 (5-(tert-butyl)-N-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide)
- Core Structure : Identical tetrahydrobenzoisoxazole carboxamide scaffold.
- Key Differences : Substituents include a tert-butyl group and naphthylmethyl-pyrazole, increasing steric bulk and hydrophobicity.
- Activity : Potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase (IC50 = 90 nM) .
2.1.3 I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate)
- Core Structure: Ethyl benzoate with a methylisoxazole-phenethylamino side chain.
- Key Differences: The ester group and phenethylamino linkage contrast with the carboxamide and benzyl substituents in the target compound.
- Activity: Not explicitly reported, but isoxazole-containing analogs often target enzymes or receptors via heterocyclic interactions .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 269.30 g/mol
- CAS Number : 2034455-67-7
Research indicates that compounds similar to this compound interact with various biological targets, including:
- Apoptosis Induction : Studies have shown that isoxazole derivatives can induce apoptosis in cancer cells by modulating the expression of key proteins such as Bcl-2 and Bax. For instance, certain isoxazoles decreased Bcl-2 expression while increasing p21, leading to cell cycle arrest and apoptosis .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as a selective inhibitor of sphingomyelin synthase 2 (SMS2), which is implicated in chronic inflammation-related diseases .
Cytotoxicity
A study evaluated the cytotoxic effects of various isoxazole derivatives against human leukemia cell lines. The results indicated significant cytotoxicity at concentrations ranging from 86 to 755 μM. The most potent compounds showed IC values that suggest strong potential for further development as anticancer agents .
Antiproliferative Activity
The antiproliferative effects of related compounds were assessed using the sulforhodamine B assay against breast cancer cell lines (MCF-7). Compounds displayed moderate to high antiproliferative activity with IC values ranging from 14.2 to 41.7 µM .
Case Studies
- Case Study on Sphingomyelin Synthase Inhibition :
- Anticancer Activity Assessment :
Data Summary Table
| Biological Activity | Assay Method | Cell Line/Target | IC (µM) |
|---|---|---|---|
| Cytotoxicity | MTT Assay | HL-60 (leukemia) | 86 - 755 |
| Antiproliferative Activity | Sulforhodamine B Assay | MCF-7 (breast cancer) | 14.2 - 41.7 |
| Enzyme Inhibition | Enzyme Activity Assay | Sphingomyelin Synthase | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
